4-(trifluoromethyl)-1H-indazol-3-amine

FGFR1 kinase inhibition Structure-activity relationship Kinase hinge-binding scaffold

Select 4-(trifluoromethyl)-1H-indazol-3-amine as your core kinase hinge-binding fragment. The 4-CF3 regioisomer achieves sub-100 nM potency against FGFR1/2 (IC50 <4.1 nM) and FLT3, while the 5-CF3, 6-CF3 (Kd 375 nM), and 4-CH2Cl variants exhibit significantly weaker or absent target engagement. This scaffold delivers sub-nanomolar TrkA inhibition (IC50 1.95 nM) and binds both DFG-in and DFG-out kinase conformations—capabilities absent in non-fluorinated indazole-3-amines. With a calculated LogP of 2.75 and TPSA of 54.7 Ų, the compound is optimized for CNS drug-likeness and blood-brain barrier penetration. Insist on the 4-CF3 regioisomer to ensure critical steric and electronic interactions near the kinase gatekeeper residue.

Molecular Formula C8H6F3N3
Molecular Weight 201.1
CAS No. 60330-34-9
Cat. No. B6210731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(trifluoromethyl)-1H-indazol-3-amine
CAS60330-34-9
Molecular FormulaC8H6F3N3
Molecular Weight201.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)-1H-indazol-3-amine (CAS 60330-34-9) Procurement Guide: Kinase Inhibitor Building Block and Pharmacophore


4-(Trifluoromethyl)-1H-indazol-3-amine (CAS 60330-34-9, molecular formula C8H6F3N3, MW 201.15) is a fluorinated indazole derivative bearing a trifluoromethyl substituent at the 4-position and a primary amine at the 3-position. This scaffold is widely employed as a hinge-binding fragment in kinase inhibitor design [1]. The compound is investigated for incorporation into pharmaceutical compositions targeting protein kinases such as TTK, PLK4, Aurora kinases, and FGFR family members [2]. The 4-CF3 substitution confers distinct electronic and steric properties that differentiate this regioisomer from other trifluoromethylated indazole positional variants.

Why 4-(Trifluoromethyl)-1H-indazol-3-amine Cannot Be Simply Substituted with Other Indazole Regioisomers


Substitution of 4-(trifluoromethyl)-1H-indazol-3-amine with other trifluoromethyl positional isomers (5-CF3 or 6-CF3) or alternative 4-substituents is not functionally equivalent. The 4-CF3 group positions the trifluoromethyl moiety in a hydrophobic pocket near the kinase gatekeeper residue, creating steric and electronic interactions not replicated by other substitution patterns. Comparative binding data demonstrate that the 4-CF3 regioisomer exhibits sub-100 nM potency against multiple kinase targets (e.g., FGFR1, FLT3) , whereas the 6-CF3 analog shows weak c-Kit binding (Kd = 375 nM) , and the 4-CH2Cl variant loses FLT3 inhibition entirely (IC50 > 1 µM) . These quantitative disparities confirm that the 4-position trifluoromethyl group is a critical pharmacophoric element, and regioisomeric substitution cannot be presumed equivalent for target engagement.

Quantitative Differentiation Evidence for 4-(Trifluoromethyl)-1H-indazol-3-amine: Kinase Inhibition and Physicochemical Properties


4-CF3 Indazole-3-amine as the Optimal Hinge-Binding Scaffold for FGFR1 Inhibition Compared to 5-CF3, 6-CF3, and 4-CH2Cl Analogs

Among trifluoromethyl positional isomers of indazol-3-amine, the 4-CF3 substitution confers optimal FGFR1 inhibitory potency. The 5-CF3 analog demonstrates moderate FGFR1 inhibition with IC50 = 40 nM . In contrast, the 6-CF3 analog displays weak c-Kit binding with Kd = 375 nM, indicating substantially reduced target engagement . Most critically, substitution of the 4-CF3 group with a 4-chloromethyl (4-CH2Cl) moiety results in complete loss of FLT3 inhibitory activity (IC50 > 1 µM) . These data establish that the 4-CF3 regioisomer is uniquely suited for kinase hinge-binding applications requiring both potency and favorable hydrophobic pocket occupancy.

FGFR1 kinase inhibition Structure-activity relationship Kinase hinge-binding scaffold

4-CF3-1H-indazol-3-amine-Derived FGFR1 Inhibitor Achieves Sub-4.1 nM Potency with Cellular Antiproliferative Activity in KG1 and SNU16 Cancer Models

Derivatives incorporating the 4-(trifluoromethyl)-1H-indazol-3-amine scaffold as the core hinge-binding motif demonstrate exceptional FGFR inhibitory potency. A 2,6-difluoro-3-methoxyphenyl-substituted derivative of this scaffold (compound 2a) exhibited FGFR1 IC50 < 4.1 nM and FGFR2 IC50 = 2.0 ± 0.8 nM in biochemical assays [1]. Critically, this 4-CF3-indazol-3-amine derivative showed improved antiproliferative effects against KG1 cell lines (IC50 = 25.3 ± 4.6 nM) and SNU16 cell lines (IC50 = 77.4 ± 6.2 nM) compared to the hit compound 7r from which it was optimized [1].

FGFR1 inhibition Antiproliferative activity Cancer cell line assays

TrkA Kinase Inhibition with Sub-Nanomolar Potency Achievable Using 4-CF3-1H-indazol-3-amine-Containing Derivatives

Compounds containing the 4-(trifluoromethyl)-1H-indazol-3-amine scaffold demonstrate potent TrkA kinase inhibition. BindingDB affinity data for derivatives incorporating this core structure show TrkA IC50 values of 1.95 nM (ELISA assay) and 1.90 nM (Omnia™ Kinase Assay) [1]. This sub-nanomolar potency establishes the 4-CF3-indazol-3-amine scaffold as a privileged structure for achieving high-affinity TrkA engagement, a property not universally shared by alternative heterocyclic hinge-binding motifs.

TrkA inhibition Kinase selectivity ELISA assay

LogP of 2.75 and TPSA of 54.7 Ų for 4-CF3-1H-indazol-3-amine Confer Favorable CNS Drug-Like Physicochemical Profile

4-(Trifluoromethyl)-1H-indazol-3-amine exhibits calculated physicochemical parameters: LogP = 2.745 and topological polar surface area (TPSA) = 54.70 Ų [1]. These values place the compound within optimal ranges for CNS drug-likeness (LogP 2-4, TPSA < 90 Ų) . In contrast, alternative heterocyclic amine scaffolds such as 5-(trifluoromethyl)-1H-indazol-3-amine (CAS 2250-53-5) exhibit different lipophilicity profiles due to altered electronic distribution from the 5-CF3 substitution, potentially affecting blood-brain barrier permeability and pharmacokinetic behavior .

Lipophilicity CNS drug-likeness Physicochemical properties

4-CF3-1H-indazol-3-amine Exhibits Broad-Spectrum Kinase Inhibition with Dual DFG-in/DFG-out Binding Mode Not Observed with Non-CF3 Indazoles

4-(Trifluoromethyl)-1H-indazol-3-amine demonstrates the capacity to inhibit multiple kinases implicated in oncogenesis through a unique binding mechanism. Molecular docking studies reveal that this compound can bind the ATP-binding cleft in both active ('DFG-in') and inactive ('DFG-out') kinase conformations . This conformational flexibility is attributed to the 4-CF3 group occupying a hydrophobic region near the gatekeeper residue while the 3-amino group forms hydrogen bonds with the hinge region backbone . Non-fluorinated indazole-3-amines lack this hydrophobic pocket engagement capability, limiting their binding modes to predominantly DFG-in conformations only [1].

Kinase inhibition DFG conformation ATP-binding pocket

Optimal Research and Industrial Application Scenarios for 4-(Trifluoromethyl)-1H-indazol-3-amine (CAS 60330-34-9)


FGFR-Targeted Oncology Drug Discovery: Lead Optimization of Hinge-Binding Fragments

Procure 4-(trifluoromethyl)-1H-indazol-3-amine as the core hinge-binding fragment for FGFR1/2 inhibitor lead optimization. Evidence demonstrates that derivatives of this scaffold achieve FGFR1 IC50 < 4.1 nM and FGFR2 IC50 = 2.0 ± 0.8 nM, with cellular antiproliferative activity against KG1 (IC50 = 25.3 nM) and SNU16 (IC50 = 77.4 nM) cancer cell lines [1]. The 4-CF3 substitution provides the optimal spatial and electronic configuration for engaging the FGFR ATP-binding pocket relative to 5-CF3 (IC50 = 40 nM) and 6-CF3 (Kd = 375 nM) regioisomers .

TrkA Kinase Inhibitor Development for Pain and Oncology Indications

Utilize 4-(trifluoromethyl)-1H-indazol-3-amine as a building block for synthesizing TrkA-targeted therapeutic candidates. Derivatives incorporating this scaffold have demonstrated sub-nanomolar TrkA inhibition (IC50 = 1.95 nM in ELISA; IC50 = 1.90 nM in Omnia™ assay) [1]. The high potency achievable with this core structure supports its application in medicinal chemistry programs targeting the TrkA/NGF signaling pathway implicated in pain, inflammation, and certain malignancies.

CNS-Penetrant Kinase Inhibitor Design Leveraging Favorable Physicochemical Properties

Select 4-(trifluoromethyl)-1H-indazol-3-amine for CNS-targeted kinase inhibitor programs based on its calculated LogP of 2.75 and TPSA of 54.7 Ų [1]. These parameters fall within the optimal range for CNS drug-likeness (LogP 2-4; TPSA < 90 Ų), distinguishing this compound from more polar heterocyclic alternatives that may exhibit poor brain penetration . The 4-CF3 substitution enhances lipophilicity while maintaining a low polar surface area, a combination conducive to blood-brain barrier crossing.

Broad-Spectrum Kinase Profiling and Resistance-Overcoming Inhibitor Development

Employ 4-(trifluoromethyl)-1H-indazol-3-amine in kinase inhibitor programs requiring activity against targets in multiple activation states. Molecular docking studies confirm that this compound binds both DFG-in and DFG-out kinase conformations via the 4-CF3 group occupying the hydrophobic pocket near the gatekeeper residue [1]. This dual binding capability, absent in non-fluorinated indazole-3-amines , supports its use in developing inhibitors that may circumvent resistance mechanisms associated with kinase conformational changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(trifluoromethyl)-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.